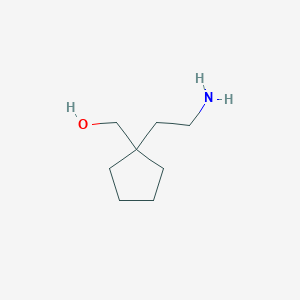
4-bromo-2,6-difluoro-N-(2-hydroxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2,6-difluoro-N-(2-hydroxyphenyl)benzamide is an organic compound with the molecular formula C13H8BrF2NO2. This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a benzamide core. It is used in various fields, including medicinal chemistry and organic synthesis, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,6-difluoro-N-(2-hydroxyphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2,6-difluoroaniline and 2-hydroxybenzoic acid.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM).
Procedure: The 4-bromo-2,6-difluoroaniline is reacted with 2-hydroxybenzoic acid under the aforementioned conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-2,6-difluoro-N-(2-hydroxyphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a carbonyl group, and reduction reactions can modify the benzamide core.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the hydroxyl group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
4-bromo-2,6-difluoro-N-(2-hydroxyphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of small molecules with biological targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-bromo-2,6-difluoro-N-(2-hydroxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-2,6-difluoroaniline: A precursor in the synthesis of the benzamide compound.
2-hydroxybenzoic acid: Another precursor used in the synthesis.
4-bromo-2,6-difluorobenzonitrile: A related compound with similar functional groups.
Uniqueness
4-bromo-2,6-difluoro-N-(2-hydroxyphenyl)benzamide is unique due to the combination of bromine, fluorine, and hydroxyl groups on the benzamide core. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
Molekularformel |
C13H8BrF2NO2 |
|---|---|
Molekulargewicht |
328.11 g/mol |
IUPAC-Name |
4-bromo-2,6-difluoro-N-(2-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H8BrF2NO2/c14-7-5-8(15)12(9(16)6-7)13(19)17-10-3-1-2-4-11(10)18/h1-6,18H,(H,17,19) |
InChI-Schlüssel |
ILKPCQWCDXSENC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2F)Br)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-Dimethyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxamide](/img/structure/B14036946.png)

![7-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14036966.png)

![1-(2-Isopropyl-3-pyridyl)-3,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14036983.png)








